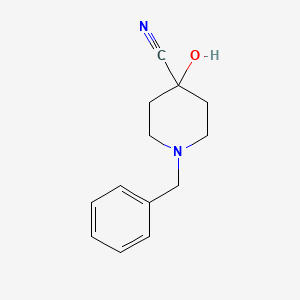
1-Benzyl-4-hydroxypiperidine-4-carbonitrile
概要
説明
Synthesis Analysis
1-Benzyl-4-hydroxypiperidine-4-carbonitrile and its derivatives have been synthesized through various methods. Karabasanagouda et al. (2009) describe the synthesis of related biologically active carbonitriles, which could potentially be applied to the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile has been analyzed using techniques like X-ray diffraction. Lyakhov et al. (2000) explored the crystal and molecular structure of a related molecular complex, providing insights into the structural aspects of similar compounds (Lyakhov, Govorova, Lakhvich, & Stanishevskii, 2000).
Chemical Reactions and Properties
Various chemical reactions involving similar carbonitriles have been studied. For instance, the work by Okamoto and Takagi (1989) on the reaction of carbonitriles with hydroxylamine offers insights into the chemical reactivity of compounds like 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (Okamoto & Takagi, 1989).
Physical Properties Analysis
The physical properties of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile and similar compounds have been the subject of various studies. The crystallographic analysis by Moustafa and Girgis (2007) of related compounds provides valuable information on the physical characteristics of these types of molecules (Moustafa & Girgis, 2007).
Chemical Properties Analysis
Investigations into the chemical properties of related carbonitriles have been conducted. For instance, the study by Shi et al. (2006) on the synthesis of carbonitriles in aqueous media gives an understanding of the chemical properties and reactivity of similar compounds (Shi, Yu, Zhuang, & Wang, 2006).
科学的研究の応用
1-Benzyl-4-hydroxypiperidine-4-carbonitrile is a chemical compound with the molecular formula C13 H16 N2 O .HCl and a molecular weight of 216.282 . It’s a type of piperidine derivative .
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The synthesis of piperidine-containing compounds represents one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
In recent years, there have been many reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Synthesis of Muscarinic Acetylcholine Receptor Antagonist and Beta 2 Adrenoceptor Agonist
-
Fatty Acid Amide Hydrolase Inhibitors
-
PI3 Kinase-Alpha Inhibitors
-
Flavonoid Derivatives
-
Urotensin-II Receptor Antagonists
-
Rho Kinase Inhibitors
-
Alternative Molecule for Ligand Concentration Study
-
Synthesis of Various Piperidine Derivatives
-
Enantioselective Multistage Synthesis
Safety And Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
将来の方向性
特性
IUPAC Name |
1-benzyl-4-hydroxypiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRLXUYZKZXSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209764 | |
| Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |
CAS RN |
6094-60-6 | |
| Record name | 4-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6094-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-hydroxypiperidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

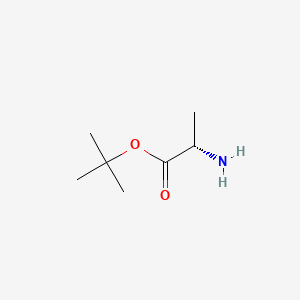

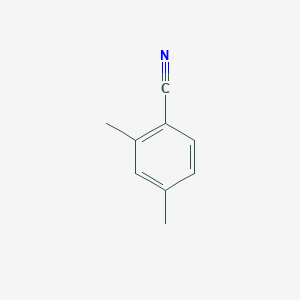
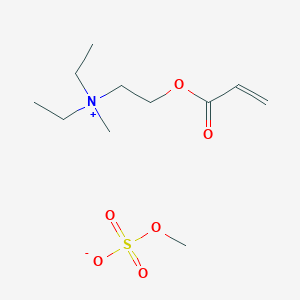


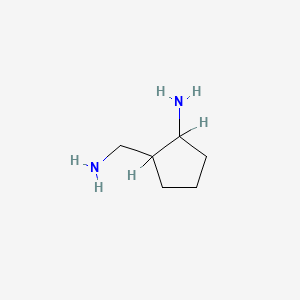
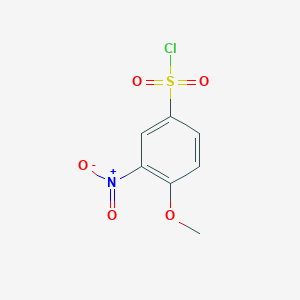



![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)

